An In-depth Technical Guide to 1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile, a key heterocyclic building block in medicinal chemistry. The document delves into its precise nomenclature, physicochemical properties, and detailed synthetic protocols. Furthermore, it explores the compound's significant role as a versatile intermediate in the synthesis of pharmacologically active molecules, with a particular focus on its application in the development of AMPA receptor antagonists for neurodegenerative diseases. This guide is intended to be a valuable resource for researchers and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.
Introduction and Nomenclature
1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile, a bifunctional molecule, has garnered significant interest in the field of medicinal chemistry due to its unique structural features. The indanone core is a privileged scaffold found in numerous biologically active compounds.[1] The presence of a nitrile group offers a versatile handle for a variety of chemical transformations, making it a valuable starting material for the synthesis of diverse molecular architectures.
The correct IUPAC name for this compound is 1-oxo-2,3-dihydroindene-5-carbonitrile .[2] It is also commonly referred to by its synonym, 5-Cyano-1-indanone .[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile is crucial for its effective use in synthesis and drug design. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO | [2] |
| Molecular Weight | 157.17 g/mol | [2] |
| CAS Number | 25724-79-2 | [2] |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 128-130 °C | Chemdad |
| Boiling Point | 325.6 °C at 760 mmHg | BOC Sciences |
| Density | 1.23 g/cm³ | BOC Sciences |
| InChI Key | CAJDYMAFIOUARK-UHFFFAOYSA-N | [2] |
Safety Information: 1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile is harmful if swallowed, in contact with skin, or inhaled. It can also cause skin and serious eye irritation.[2] Appropriate personal protective equipment should be used when handling this compound.
Synthesis of 1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile
The most common and efficient method for the synthesis of 1-indanones is through the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids.[1][3][4] This methodology can be readily applied to the synthesis of 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile from its precursor, 3-(4-cyanophenyl)propanoic acid.
Synthetic Pathway
The synthesis involves a two-step process starting from 3-(4-cyanophenyl)propanoic acid:
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Acyl Chloride Formation: The carboxylic acid is first converted to its more reactive acyl chloride derivative.
-
Intramolecular Friedel-Crafts Acylation: The acyl chloride then undergoes an intramolecular cyclization in the presence of a Lewis acid catalyst to form the indanone ring system.
Caption: Synthetic pathway for 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(4-cyanophenyl)propanoyl chloride
-
To a solution of 3-(4-cyanophenyl)propanoic acid (1 equivalent) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add oxalyl chloride or thionyl chloride (1.5-2.0 equivalents) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude 3-(4-cyanophenyl)propanoyl chloride, which can be used in the next step without further purification.
Causality: The conversion of the carboxylic acid to the acyl chloride is essential as it creates a much more electrophilic carbonyl carbon, which is necessary for the subsequent intramolecular acylation of the electron-rich aromatic ring.
Step 2: Intramolecular Friedel-Crafts Acylation to yield 1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile
-
Suspend anhydrous aluminum chloride (AlCl₃) (1.2-1.5 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C and slowly add a solution of the crude 3-(4-cyanophenyl)propanoyl chloride (from Step 1) in anhydrous DCM.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile.
Causality: The Lewis acid, AlCl₃, coordinates to the carbonyl oxygen of the acyl chloride, which significantly increases the electrophilicity of the carbonyl carbon, facilitating the intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) to form the five-membered ring of the indanone.
Applications in Drug Discovery: A Precursor to AMPA Receptor Antagonists
The indanone scaffold is a key structural motif in many compounds targeting the central nervous system. Notably, derivatives of indanone have been explored as non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[5] Overactivation of AMPA receptors is implicated in a variety of neurological disorders, including epilepsy and excitotoxic neuronal death. Therefore, antagonists of this receptor are of significant therapeutic interest.
1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile serves as a crucial intermediate in the synthesis of more complex molecules designed to modulate AMPA receptor activity. The nitrile group can be elaborated into various functionalities, and the ketone can be used for further annulation or functionalization reactions.
Signaling Pathway and Mechanism of Action
Caption: Role of indanone-based AMPA receptor antagonists in modulating glutamatergic signaling.
Experimental Protocol: In Vitro Evaluation using Competitive Radioligand Binding Assay
To assess the affinity of novel compounds derived from 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile for the AMPA receptor, a competitive radioligand binding assay is a standard and robust method.[6][7][8][9]
Objective: To determine the inhibitory constant (Ki) of a test compound for the AMPA receptor.
Materials:
-
Membrane preparations from cells expressing AMPA receptors.
-
Radiolabeled AMPA receptor antagonist (e.g., [³H]-CNQX).
-
Test compounds (derived from 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate additives).
-
Filtration apparatus (e.g., Brandel cell harvester).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and a stock solution of the radioligand in the assay buffer.
-
Incubation: In a microtiter plate, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.
-
Determination of Non-specific Binding: In a separate set of wells, add the membrane preparation, the radioligand, and a high concentration of a known unlabeled AMPA receptor antagonist to determine non-specific binding.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37 °C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Self-Validation: The inclusion of controls for total and non-specific binding, along with the use of a reference compound with a known Ki, ensures the validity and reproducibility of the assay.
Spectroscopic Data
The structural elucidation of 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile is confirmed by various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the two methylene groups of the indanone ring. The aromatic protons will exhibit complex splitting patterns due to their coupling.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the nitrile carbon, the quaternary carbons of the aromatic ring, the methine carbons of the aromatic ring, and the two methylene carbons.
-
FTIR: The infrared spectrum will display characteristic absorption bands for the carbonyl (C=O) stretch of the ketone, the nitrile (C≡N) stretch, and the C-H stretches of the aromatic and aliphatic portions of the molecule.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (157.17 g/mol ).
Conclusion
1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via intramolecular Friedel-Crafts acylation and the reactivity of its functional groups make it an attractive starting material for the development of novel therapeutic agents. Its application in the synthesis of AMPA receptor antagonists highlights its potential for addressing critical needs in the treatment of neurological disorders. This guide provides a solid foundation of technical knowledge and practical protocols to aid researchers in leveraging the full potential of this important chemical entity.
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